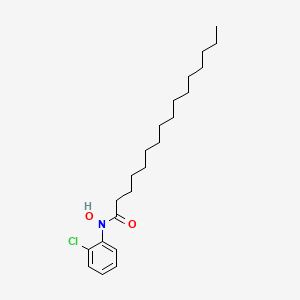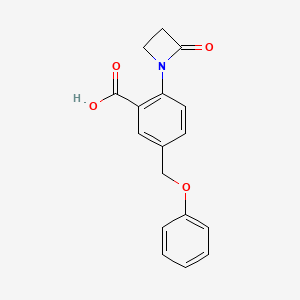
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a benzoic acid moiety substituted with a phenoxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidinone ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinone ring may yield a more oxidized lactam, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety.
Applications De Recherche Scientifique
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxoazetidin-1-yl)-N-phenylcyclohexanecarboxamide: Similar azetidinone structure but with different substituents.
N-(2-propenyl)-β-lactams: Precursor compounds used in the synthesis of azetidinone derivatives.
Uniqueness
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
81461-96-3 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-16-8-9-18(16)15-7-6-12(10-14(15)17(20)21)11-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21) |
Clé InChI |
ANXYAZSGTFSRDP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1=O)C2=C(C=C(C=C2)COC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


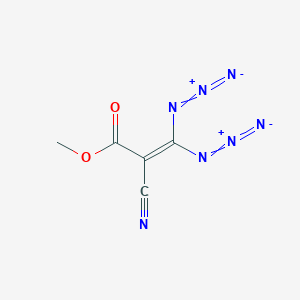
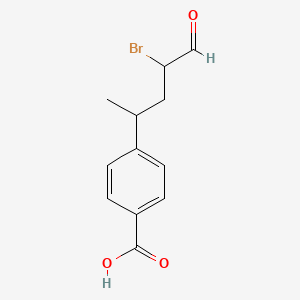
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)

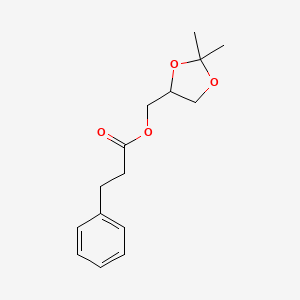
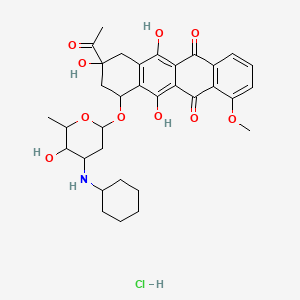
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


